molecular formula C25H38O4 B096388 5alpha-Cholan-24-oic acid, 3,7-dioxo-, methyl ester CAS No. 16656-68-1

5alpha-Cholan-24-oic acid, 3,7-dioxo-, methyl ester

Cat. No. B096388
CAS RN: 16656-68-1
M. Wt: 402.6 g/mol
InChI Key: UZRRNRRCPZZPNY-POAUIWGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholan-24-oic acid, 3,7-dioxo-, methyl ester, commonly known as CDME, is a steroid compound that has gained attention in the scientific community due to its potential applications in various fields. CDME is a derivative of cholic acid, a natural bile acid that is synthesized in the liver and plays a crucial role in the digestion and absorption of fats in the small intestine.

Scientific Research Applications

CDME has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, CDME has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. In agriculture, CDME has been studied for its ability to enhance plant growth and improve crop yield, making it a potential candidate for the development of new fertilizers. In environmental science, CDME has been studied for its ability to degrade pollutants such as polycyclic aromatic hydrocarbons, making it a potential candidate for the development of new bioremediation technologies.

Mechanism of Action

The mechanism of action of CDME is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. CDME has been shown to activate the nuclear factor-kappa B (NF-kB) pathway, which plays a crucial role in inflammation and immune response. CDME has also been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth and survival. These effects of CDME on signaling pathways may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
CDME has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CDME can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. CDME has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. In vivo studies have shown that CDME can reduce inflammation and tumor growth in animal models of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

CDME has several advantages for lab experiments, including its relatively low cost, easy synthesis, and availability. CDME is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, CDME has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. CDME should be handled with caution and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for the study of CDME. One direction is the further investigation of its anti-inflammatory and anti-tumor properties and its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is the study of its potential as a fertilizer and its effects on plant growth and crop yield. Additionally, the study of CDME's bioremediation properties and its potential for the cleanup of environmental pollutants is an area of interest. Further research is needed to fully understand the mechanisms of action of CDME and its potential applications in various fields.

Synthesis Methods

The synthesis of CDME involves the esterification of cholic acid with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by column chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be confirmed by nuclear magnetic resonance spectroscopy.

properties

CAS RN

16656-68-1

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H38O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-20,23H,5-14H2,1-4H3/t15-,16-,18-,19+,20+,23+,24+,25-/m1/s1

InChI Key

UZRRNRRCPZZPNY-POAUIWGBSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4)C)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C

synonyms

3,7-Dioxo-5α-cholan-24-oic acid methyl ester

Origin of Product

United States

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